molecular formula C20H24O4 B13999917 2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane CAS No. 6963-20-8

2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane

Cat. No.: B13999917
CAS No.: 6963-20-8
M. Wt: 328.4 g/mol
InChI Key: RRIHPUPJUSKQDF-UHFFFAOYSA-N
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Description

2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane typically involves the reaction of 4-methoxybenzyl chloride with 1,4-dioxane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The compound can be reduced to form simpler hydrocarbons.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups can yield phenolic compounds, while reduction can produce simpler hydrocarbons.

Scientific Research Applications

2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane exerts its effects involves interactions with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane is unique due to its dioxane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

6963-20-8

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

2,2-bis[(4-methoxyphenyl)methyl]-1,4-dioxane

InChI

InChI=1S/C20H24O4/c1-21-18-7-3-16(4-8-18)13-20(15-23-11-12-24-20)14-17-5-9-19(22-2)10-6-17/h3-10H,11-15H2,1-2H3

InChI Key

RRIHPUPJUSKQDF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2(COCCO2)CC3=CC=C(C=C3)OC

Origin of Product

United States

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